molecular formula C11H16N4 B5091936 2-(1-Adamantyl)tetrazole

2-(1-Adamantyl)tetrazole

Cat. No.: B5091936
M. Wt: 204.27 g/mol
InChI Key: WMSFTGQGTAXLND-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)tetrazole is a compound that features a tetrazole ring substituted with an adamantyl group at the 2-position. The adamantyl group is a bulky, rigid structure derived from adamantane, which is known for its stability and unique three-dimensional shape. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. The combination of these two moieties in this compound results in a compound with interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)tetrazole typically involves the reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in the presence of concentrated sulfuric acid. The reaction proceeds regioselectively to form the corresponding 2-adamantyl-5-aryl-2H-tetrazoles . The reaction conditions are as follows:

    Reactants: 5-aryl-NH-tetrazoles and adamantan-1-ol

    Catalyst: Concentrated sulfuric acid

    Temperature: Room temperature

    Reaction Time: 60 minutes

    Workup: The reaction mixture is poured into water/ice to precipitate the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, ensuring the purity of reactants, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nitration: 2-(adamantan-1-yl)-5-(3-nitroaryl)-2H-tetrazoles

    Oxidation and Reduction: Specific products depend on the reaction conditions and the nature of the substituents on the tetrazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)tetrazole involves its interaction with specific molecular targets and pathways. For example, its antiviral activity is attributed to its ability to inhibit viral replication by interfering with the viral RNA polymerase . The compound’s bulky adamantyl group enhances its binding affinity to the target enzyme, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Adamantyl)tetrazole
  • 2-(3-Aminoadamantyl-1)tetrazole
  • 2-(3-Aminoadamantyl-1)-5-methyltetrazole

Uniqueness

2-(1-Adamantyl)tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, such as 1-(1-Adamantyl)tetrazole, it exhibits different reactivity and biological activity profiles . The presence of the adamantyl group at the 2-position of the tetrazole ring enhances its stability and makes it a valuable compound for various applications.

Properties

IUPAC Name

2-(1-adamantyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-8-2-10-3-9(1)5-11(4-8,6-10)15-13-7-12-14-15/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSFTGQGTAXLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4N=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90876559
Record name ADAMANTANE12TETRAZOLYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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